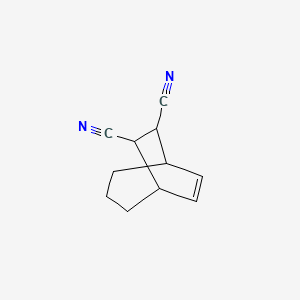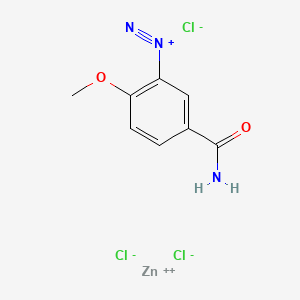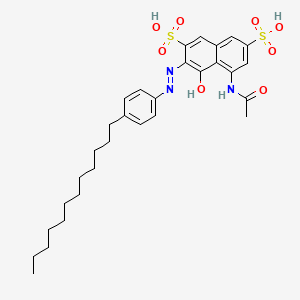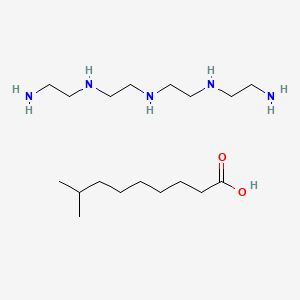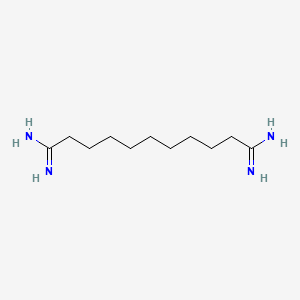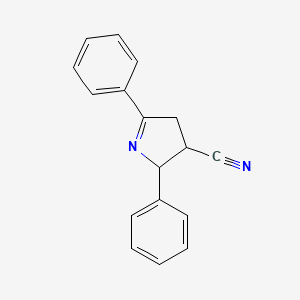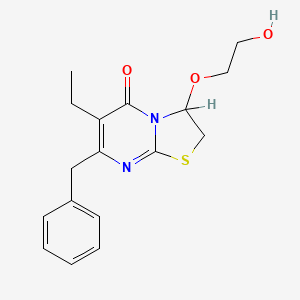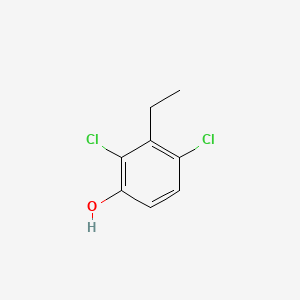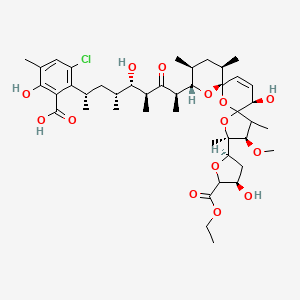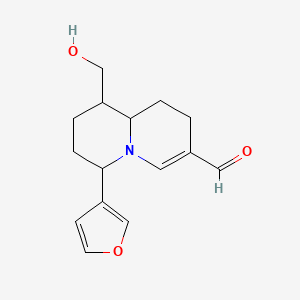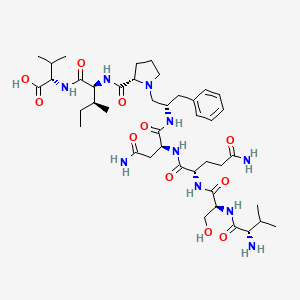
H-Val-Ser-Gln-Asn-Phe-psi(CH2N)-Pro-Ile-Val-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Val-Ser-Gln-Asn-Phe-psi(CH2N)-Pro-Ile-Val-OH is a synthetic peptide analog. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is designed to mimic natural peptides but with modifications that enhance its stability and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-Ser-Gln-Asn-Phe-psi(CH2N)-Pro-Ile-Val-OH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide analog may involve automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is commonly used for purification, ensuring the final product is of high purity.
Análisis De Reacciones Químicas
Types of Reactions
H-Val-Ser-Gln-Asn-Phe-psi(CH2N)-Pro-Ile-Val-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.
Reduction: This reaction can reduce disulfide bonds within the peptide.
Substitution: This reaction can replace specific amino acids with others to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with specific protecting groups.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation may result in sulfoxides or sulfonic acids, while reduction may yield free thiols.
Aplicaciones Científicas De Investigación
H-Val-Ser-Gln-Asn-Phe-psi(CH2N)-Pro-Ile-Val-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor binding.
Industry: Utilized in the development of peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of H-Val-Ser-Gln-Asn-Phe-psi(CH2N)-Pro-Ile-Val-OH depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The psi(CH2N) modification enhances the peptide’s stability by preventing enzymatic degradation, thereby prolonging its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
H-Val-Ser-Gln-Asn-Phe-Pro-Ile-Val-OH: A similar peptide without the psi(CH2N) modification.
H-Val-Ser-Gln-Asn-Phe-psi(CH2S)-Pro-Ile-Val-OH: A peptide with a different modification at the same position.
Uniqueness
H-Val-Ser-Gln-Asn-Phe-psi(CH2N)-Pro-Ile-Val-OH: is unique due to its psi(CH2N) modification, which enhances its stability and resistance to enzymatic degradation. This makes it particularly valuable in applications where prolonged activity is desired.
Propiedades
Número CAS |
124020-61-7 |
|---|---|
Fórmula molecular |
C42H68N10O11 |
Peso molecular |
889.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C42H68N10O11/c1-7-24(6)35(41(61)50-34(23(4)5)42(62)63)51-39(59)30-14-11-17-52(30)20-26(18-25-12-9-8-10-13-25)46-37(57)28(19-32(44)55)48-36(56)27(15-16-31(43)54)47-38(58)29(21-53)49-40(60)33(45)22(2)3/h8-10,12-13,22-24,26-30,33-35,53H,7,11,14-21,45H2,1-6H3,(H2,43,54)(H2,44,55)(H,46,57)(H,47,58)(H,48,56)(H,49,60)(H,50,61)(H,51,59)(H,62,63)/t24-,26-,27-,28-,29-,30-,33-,34-,35-/m0/s1 |
Clave InChI |
ORXLSWQOYHIVKX-LURVAWHWSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1CC(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




